2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 3335-46-4
VCID: VC21061854
InChI: InChI=1S/C7H3F3N2O2/c8-7(9,10)4-1-5(13)12-6(14)3(4)2-11/h1H,(H2,12,13,14)
SMILES: C1=C(C(=C(NC1=O)O)C#N)C(F)(F)F
Molecular Formula: C7H3F3N2O2
Molecular Weight: 204.11 g/mol

2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile

CAS No.: 3335-46-4

Cat. No.: VC21061854

Molecular Formula: C7H3F3N2O2

Molecular Weight: 204.11 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile - 3335-46-4

Specification

CAS No. 3335-46-4
Molecular Formula C7H3F3N2O2
Molecular Weight 204.11 g/mol
IUPAC Name 2-hydroxy-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Standard InChI InChI=1S/C7H3F3N2O2/c8-7(9,10)4-1-5(13)12-6(14)3(4)2-11/h1H,(H2,12,13,14)
Standard InChI Key JRLZWXISQMMITA-UHFFFAOYSA-N
SMILES C1=C(C(=C(NC1=O)O)C#N)C(F)(F)F
Canonical SMILES C1=C(C(=C(NC1=O)O)C#N)C(F)(F)F

Introduction

Chemical Properties and Structure

2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile belongs to the class of pyridine derivatives with specific functional groups that define its chemical behavior and biological activity. The compound features a pyridine ring structure with hydroxyl groups at positions 2 and 6, a trifluoromethyl group at position 4, and a nitrile group. This particular arrangement of functional groups contributes to its effectiveness as a precursor in insecticide synthesis.

The molecule has a molecular formula of C7H3F3N2O2 and a molecular weight of 204.11 g/mol. The trifluoromethyl group (CF3) at position 4 is especially significant as it enhances the compound's biological activity by altering electronic distribution within the molecule, which affects how it interacts with target sites in pest organisms. The hydroxyl groups provide reactive sites that can be modified during the synthesis of derivative compounds with potentially enhanced properties.

Physical and Chemical Data

The following table summarizes the key identifiers and properties of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile:

PropertyValue
CAS Number3335-46-4
Molecular FormulaC7H3F3N2O2
Molecular Weight204.11 g/mol
Chemical ClassPyridine derivative
Key Functional GroupsTwo hydroxyl groups, trifluoromethyl group, nitrile group

The presence of the hydroxyl groups contributes to the compound's potential hydrogen bonding capabilities, while the trifluoromethyl group increases lipophilicity and affects electronic distribution. These structural features collectively determine the compound's reactivity patterns and its effectiveness as a precursor in insecticide synthesis.

Synthesis Methods

The synthesis of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile involves a well-established chemical pathway that serves as the foundation for producing various derivatives with insecticidal properties. The primary synthetic route employs the reaction between 2-cyanoacetamide and ethyl 4,4,4-trifluoroacetoacetate. This reaction forms the pyridine ring structure while incorporating the key functional groups that characterize the target compound.

The synthetic process typically proceeds through several steps, with careful control of reaction conditions to ensure high yield and purity. The incorporation of the trifluoromethyl group, which is crucial for the compound's biological activity, occurs through the use of the trifluoroacetoacetate reagent. This synthetic approach allows for efficient production of the compound at both laboratory and potentially industrial scales.

Reaction Scheme and Conditions

The synthesis can be conceptualized as follows:

  • 2-Cyanoacetamide and ethyl 4,4,4-trifluoroacetoacetate are combined under appropriate reaction conditions.

  • The initial condensation reaction leads to the formation of an intermediate structure.

  • Cyclization occurs to form the pyridine ring with the appropriately positioned functional groups.

  • Final steps may include purification procedures to obtain the compound with high purity.

This synthetic pathway is particularly valuable because it allows for potential modifications to create structural analogs with varied biological activities. The ability to synthesize derivatives of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile provides opportunities for developing compounds with enhanced insecticidal properties or improved environmental profiles.

Biological Activity

Research has demonstrated that 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile and its derivatives exhibit significant biological activity, particularly in the context of insect pest control. The compound's activity is largely attributed to the presence of the trifluoromethyl group at position 4 of the pyridine ring, which enhances its interaction with biological targets in pest organisms.

Studies indicate that derivatives of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile are effective against various agricultural pests, including aphids and other sap-feeding insects. This effectiveness against specific pest types makes the compound particularly valuable in developing targeted insecticidal solutions that can address pest challenges while potentially minimizing impacts on beneficial organisms.

Structure-Activity Relationship

The biological activity of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile is significantly influenced by its structural features. The trifluoromethyl group at the 4-position is considered essential for its insecticidal effect. This functional group likely contributes to the compound's:

  • Enhanced lipophilicity, affecting how it penetrates insect cuticles

  • Electronic distribution, influencing binding to target sites

  • Metabolic stability, potentially prolonging its activity

Understanding these structure-activity relationships is crucial for the rational design of more effective derivatives. By modifying specific aspects of the molecular structure, researchers can potentially enhance efficacy against target pests or expand the spectrum of activity to address multiple pest challenges simultaneously.

Applications in Insecticide Development

The primary application of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile lies in its role as a key precursor in the development of modern insecticides. Research indicates that derivatives of this compound play a vital role in the synthesis of commercial insecticides such as flonicamid. These insecticides target various agricultural pests, providing important tools for crop protection and yield improvement.

Flonicamid, developed using derivatives of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile, represents a significant advancement in insecticide technology. This compound belongs to a class of selective feeding blockers that disrupt the feeding behavior of sap-feeding insects like aphids, whiteflies, and thrips. The development of such selective insecticides addresses the need for more targeted pest control solutions that can reduce impacts on non-target organisms.

Advantages in Pest Management

Insecticides derived from 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile offer several potential advantages in agricultural pest management:

  • Selective activity against specific pest groups

  • Novel modes of action that can help overcome resistance to conventional insecticides

  • Potential for reduced environmental impact compared to broad-spectrum insecticides

  • Compatibility with integrated pest management (IPM) programs

These advantages make compounds based on 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile valuable components in modern agricultural practices that aim to balance effective pest control with environmental stewardship and sustainability goals.

Hazard TypeClassification
Acute Toxicity (Oral)Harmful if swallowed
Skin IrritationCan cause irritation
Eye IrritationCan cause irritation

Current Research and Future Directions

Research involving 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile continues to evolve, with several promising directions for future development. Current research focuses on optimizing synthesis methods to improve yield and purity, developing novel derivatives with enhanced biological activity, and investigating potential new applications beyond insecticide development.

Future research directions may include:

  • Development of more environmentally benign synthetic routes with reduced waste generation and energy requirements

  • Investigation of structure-activity relationships to design derivatives with improved efficacy against resistant pest populations

  • Exploration of potential synergistic effects when combined with other pest management compounds

  • Assessment of long-term environmental fate and impacts to ensure sustainability

These research efforts will likely contribute to expanding the utility of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile and its derivatives in addressing evolving challenges in agricultural pest management and potentially other fields.

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